2-Chloro-5-(trifluoromethyl)pyridin-3-amine
CAS No.: 72587-18-9
Cat. No.: VC2224154
Molecular Formula: C6H4ClF3N2
Molecular Weight: 196.56 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 72587-18-9 |
---|---|
Molecular Formula | C6H4ClF3N2 |
Molecular Weight | 196.56 g/mol |
IUPAC Name | 2-chloro-5-(trifluoromethyl)pyridin-3-amine |
Standard InChI | InChI=1S/C6H4ClF3N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2 |
Standard InChI Key | HABKYPVMMHBOIW-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=C1N)Cl)C(F)(F)F |
Canonical SMILES | C1=C(C=NC(=C1N)Cl)C(F)(F)F |
Chemical Identity and Physical Properties
2-Chloro-5-(trifluoromethyl)pyridin-3-amine, also known as 3-Amino-2-chloro-5-(trifluoromethyl)pyridine, is a halogenated aminopyridine derivative with significant importance in chemical synthesis . The compound belongs to the broader class of trifluoromethylpyridines, which have gained substantial attention in both pharmaceutical and agrochemical industries due to their unique properties conferred by the trifluoromethyl group.
Identification Parameters
The compound is characterized by several identification parameters that enable precise chemical identification and tracking in research and industrial contexts. These parameters are essential for regulatory compliance, quality control, and research documentation.
Table 1: Identification Parameters of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine
Parameter | Value |
---|---|
IUPAC Name | 2-Chloro-5-(trifluoromethyl)pyridin-3-amine |
Common Synonyms | 3-Amino-2-chloro-5-(trifluoromethyl)pyridine |
CAS Registry Number | 72587-18-9 |
Molecular Formula | C₆H₄ClF₃N₂ |
MDL Number | MFCD07375383 |
Creation Date (PubChem) | 2007-02-08 |
Modification Date (PubChem) | 2025-04-05 |
The compound appears in various chemical databases and registries, including the EPA DSSTox and the European Chemicals Agency (ECHA) database, indicating its regulatory significance and commercial relevance . Its presence in these databases suggests ongoing monitoring for safety and environmental considerations.
Physicochemical Properties
The physicochemical properties of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine determine its behavior in chemical reactions, solubility characteristics, and handling requirements. These properties are crucial for developing efficient synthetic protocols and formulation strategies.
Table 2: Physicochemical Properties of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine
Property | Value |
---|---|
Molecular Weight | 196.557 g/mol |
Physical Appearance | Solid at room temperature |
Storage Temperature | Ambient |
GHS Classification | GHS07 (Warning) |
Standard Purity | ≥98% |
The compound's relatively low molecular weight and the presence of both halogen and amino functional groups contribute to its reactivity profile, making it suitable for various chemical transformations. The trifluoromethyl group imparts unique electronic properties that influence the compound's behavior in synthetic reactions .
Structural Characteristics
The molecular structure of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine features a pyridine ring with three functional substituents. Each of these substituents contributes to the compound's chemical behavior and reactivity profile in different ways.
Structural Geometry and Bonding
The pyridine core of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine provides a nitrogen-containing aromatic heterocycle that serves as an electron-deficient scaffold. The three substitution positions on this scaffold create a unique electronic distribution that influences reactivity patterns.
The chlorine atom at the 2-position enhances electrophilicity at that carbon, making it susceptible to nucleophilic aromatic substitution reactions. This characteristic is particularly valuable in synthetic chemistry, where this position can be modified to introduce various functional groups .
The amino group at the 3-position serves as a nucleophilic center and a potential site for further functionalization. It can participate in various reactions, including acylation, alkylation, and coupling reactions, expanding the utility of this compound as a versatile intermediate .
The trifluoromethyl group at the 5-position significantly influences the electronic properties of the pyridine ring. This highly electron-withdrawing group decreases electron density in the aromatic system, further enhancing the susceptibility of the 2-position to nucleophilic attack .
Isomeric Forms and Related Compounds
Several structurally related compounds exist with different substitution patterns. These isomers and analogs demonstrate how slight modifications in structure can lead to significantly different properties and applications.
Table 3: Structurally Related Compounds
Compound | CAS Number | Key Differences |
---|---|---|
5-Chloro-2-(trifluoromethyl)pyridin-3-amine | 1211589-03-5 | Repositioned chlorine and trifluoromethyl groups |
2,3-Dichloro-5-(trifluoromethyl)pyridine | Not provided in search results | Additional chlorine instead of amino group |
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | Not provided in search results | Carboxylic acid instead of amino group |
The comparison with these related compounds illustrates how specific functional group positioning influences chemical behavior and potential applications in different synthetic pathways .
Synthesis Methods
Various synthetic routes have been developed to produce 2-Chloro-5-(trifluoromethyl)pyridin-3-amine efficiently and with high purity. These methods typically involve multiple steps and specific reaction conditions to achieve the desired substitution pattern on the pyridine ring.
Starting Materials and Precursors
The synthesis of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine typically begins with simpler pyridine derivatives that undergo sequential functionalization reactions. Common starting materials include:
-
Methylpyridines (picolines), particularly 3-methylpyridine (3-picoline)
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Nicotinic acid derivatives
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Halogenated pyridines
These starting materials provide the basic pyridine scaffold that can be elaborated through selective functionalization reactions to introduce the chloro, trifluoromethyl, and amino groups at the desired positions.
Stepwise Synthetic Approaches
One significant synthetic approach for trifluoromethylpyridines involves a chlorine/fluorine exchange strategy using trichloromethylpyridine intermediates. This method is particularly relevant for the production of related compounds such as 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be further functionalized to produce our target compound .
The synthesis typically follows these general steps:
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N-oxidation of the starting pyridine
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Chlorination of the pyridine ring (often using benzoyl chloride)
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Introduction of the trichloromethyl group
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Conversion of the trichloromethyl group to trifluoromethyl via halogen exchange
A particularly valuable approach involves vapor-phase reactions using a catalyst fluidized-bed system. This method enables efficient chlorination and fluorination steps, producing various trifluoromethylpyridines including intermediates that can be converted to 2-Chloro-5-(trifluoromethyl)pyridin-3-amine .
Reaction Conditions and Considerations
The reaction conditions for synthesizing 2-Chloro-5-(trifluoromethyl)pyridin-3-amine require careful control to achieve optimal yields and purity. Key considerations include:
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Temperature control: Reactions typically complete in 0.5 to 10 hours, depending on temperature and other conditions
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Selective functionalization: Achieving regioselective substitution at the desired positions
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Halogenation considerations: Substitution of hydrogen atoms by halogen atoms occurs at specific positions of the pyridine nucleus
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Purification challenges: Separating the target compound from structurally similar isomers
These synthetic approaches have been optimized to provide efficient access to 2-Chloro-5-(trifluoromethyl)pyridin-3-amine and related compounds for various applications.
Applications in Chemical Synthesis
2-Chloro-5-(trifluoromethyl)pyridin-3-amine serves as a valuable building block in the synthesis of various compounds with significant applications in pharmaceutical and agrochemical industries. Its unique structural features make it particularly useful for creating compounds with specific biological activities.
Agrochemical Applications
In the agrochemical sector, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine serves as an intermediate for synthesizing compounds with various agricultural applications. These include:
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Pesticides and insecticides
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Fungicides, particularly against pathogens like Sphaerotheca fuliginea and Rhizoctonia solani
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Herbicides and plant growth regulators
Compounds derived from this intermediate have demonstrated significant efficacy in controlling agricultural pests and diseases. For instance, some derivatives have shown a control value of 100% against certain rice plant pathogens at concentrations as low as 100 ppm .
Synthetic Utility
The synthetic utility of 2-Chloro-5-(trifluoromethyl)pyridin-3-amine extends to various chemical transformations:
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Nucleophilic aromatic substitution at the 2-position, replacing the chlorine atom
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Functional group transformations of the amino group through diazotization, coupling reactions, or protection/deprotection strategies
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Cross-coupling reactions using transition metal catalysts
These transformations enable the creation of diverse chemical libraries for biological screening and the development of compounds with tailored properties for specific applications.
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